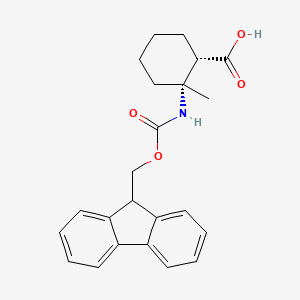
N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid is a derivative of amino acids used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used as a protective group for the amino function in the stepwise assembly of peptides. The presence of the Fmoc group allows for the selective deprotection of the amino group under basic conditions, which is a key step in solid-phase peptide synthesis.
Synthesis Analysis
The synthesis of Fmoc-protected amino acids typically involves the introduction of the Fmoc group to the amino function of the amino acid. In the case of Fmoc-L-γ-carboxyglutamic acid, a novel chiral Cu(II) complex was used as a chiral auxiliary to enhance stereoselectivity during the synthesis process . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies may be applied, utilizing chiral auxiliaries and protective group strategies to achieve the desired stereochemistry and protection of functional groups.
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids is characterized by the presence of the Fmoc group attached to the nitrogen atom of the amino acid. This bulky group serves to protect the amino group during peptide coupling reactions and can be removed under specific conditions to expose the free amino group for subsequent reactions. The cis-2-amino-2-methyl-cyclohexane-carboxylic acid moiety would contribute to the overall three-dimensional structure of the molecule, potentially influencing its reactivity and interaction with other molecules during synthesis.
Chemical Reactions Analysis
Fmoc-protected amino acids are involved in a variety of chemical reactions, primarily in the context of peptide bond formation. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, typically using piperidine or other secondary amines. This selective deprotection allows for the sequential addition of amino acids to a growing peptide chain. The papers provided do not detail specific reactions for this compound, but the general reactivity of Fmoc-protected amino acids in peptide synthesis is well-established .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-protected amino acids are influenced by the protective group and the side chain of the amino acid. The Fmoc group is highly UV-active, which allows for monitoring the presence and removal of the group during peptide synthesis. The solubility, stability, and reactivity of these compounds can vary depending on the specific structure of the side chain and the presence of other functional groups. The papers provided do not offer specific data on the physical and chemical properties of this compound, but such properties are crucial for the successful application of these building blocks in peptide synthesis .
Applications De Recherche Scientifique
Large-Scale Syntheses of FMOC-Protected Amino Acids
- FMOC-protected amino acids, including derivatives like N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid, are synthesized for use in combinatorial libraries. This is important for the development of diverse chemical compounds for screening in various biological assays (J. Dener et al., 2001).
Preparation of N-Fmoc-N-Methyl-α-Amino Acids
- The synthesis of N-Fmoc-N-methyl-α-amino acids, a process in which compounds like this compound could be involved, is critical for creating N-methylated peptides. These peptides have applications in solution as well as solid-phase peptide synthesis (M. D. Gioia et al., 2008).
Development of Chiral N-Fmoc-Amino Isonitriles
- Chiral N-Fmoc-protected amino isonitriles derived from amino acids like this compound have been synthesized. These compounds are used in the synthesis of tetrazole analogues of amino acids, which have potential applications in medicinal chemistry (V. Sureshbabu et al., 2009).
Synthesis of Bicyclic Compounds from Tartaric Acid and α‐Amino Acids
- Compounds like this compound are utilized in the synthesis of new molecular scaffolds derived from tartaric acid and α-amino acids. These scaffolds have applications in peptidomimetic synthesis (N. Cini et al., 2002).
Cross-Claisen Condensation of N-Fmoc-Amino Acids
- A method involving cross-Claisen condensation of N-Fmoc-amino acids, including compounds similar to this compound, has been developed. This method is used to synthesize heterocyclic γ-amino acids, which are valuable in mimicking secondary structures of proteins (L. Mathieu et al., 2015).
Propriétés
IUPAC Name |
(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-23(13-7-6-12-20(23)21(25)26)24-22(27)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,6-7,12-14H2,1H3,(H,24,27)(H,25,26)/t20-,23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXLKGZDLUALHA-NFBKMPQASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCC[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-3-({(E)-[2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3010170.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3010172.png)
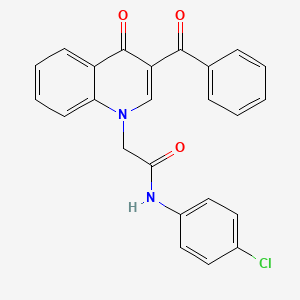
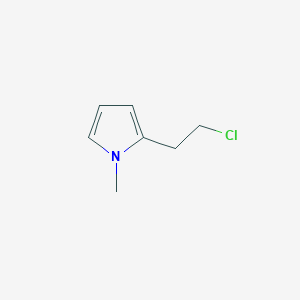
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B3010176.png)
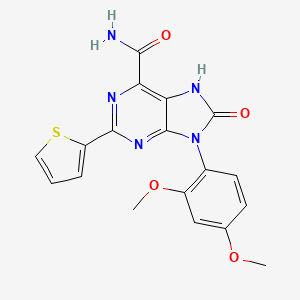
![2-(adamantan-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B3010178.png)
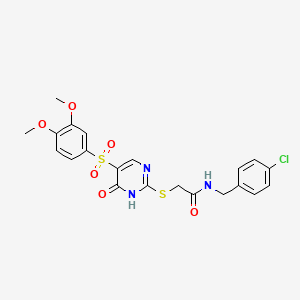
![Tert-butyl 4-[4-(4-fluorophenyl)-4-oxobutanoyl]piperazine-1-carboxylate](/img/structure/B3010181.png)
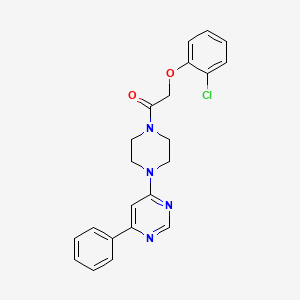
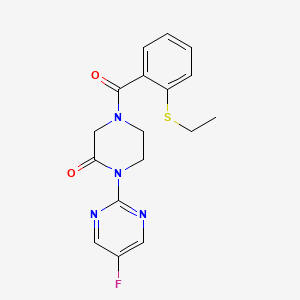
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3010187.png)
![8-(4-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3010188.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3010189.png)